(2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
Description
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Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(2S,3S)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20)/t13-,15-/m0/s1 |
InChI Key |
KKSDIAFMUQPDPN-ZFWWWQNUSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)[C@@H]3[C@H](CCO3)C(=O)O |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 286.32 g/mol. Its structure features a tetrahydrofuran ring substituted with a pyrazole moiety, which is known to influence its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anti-inflammatory Effects : The pyrazole ring is known for its anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .
- Antioxidant Activity : The presence of the dimethyl and phenyl groups contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or conditions like diabetes .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Action
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting a mechanism involving the modulation of immune response pathways .
Case Study 2: Antioxidant Properties
In vitro assays using cell cultures exposed to oxidative stress showed that this compound effectively reduced cell death and lipid peroxidation. The antioxidant capacity was measured using DPPH and ABTS assays, revealing a strong correlation between concentration and protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
